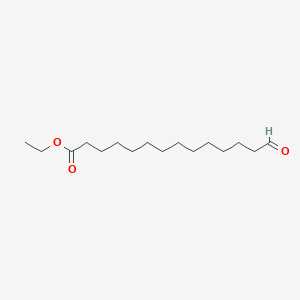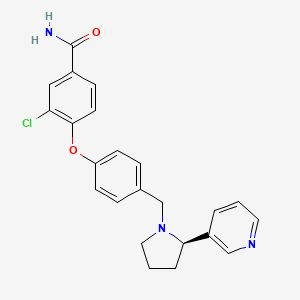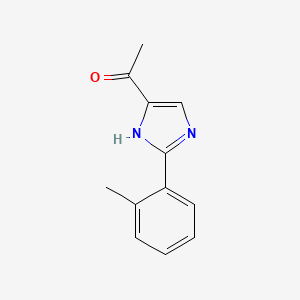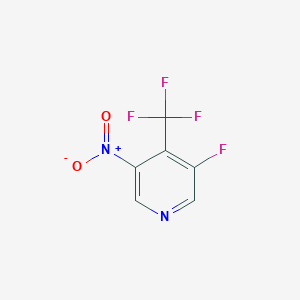![molecular formula C24H18N2 B12970137 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole is a complex organic compound belonging to the class of β-carbolines. This compound is characterized by its tricyclic structure, which includes an indole ring system fused to a pyridine ring. β-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the β-carboline core. Subsequent steps involve methylation and phenylation to introduce the methyl and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its ability to interact with neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in its neuroprotective effects. Additionally, it may modulate the activity of enzymes involved in neurotransmitter metabolism, further contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido[3,4-b]indole: The parent compound of the β-carbolines, known for its diverse biological activities.
1-Methyl-9H-pyrido[3,4-b]indole: A derivative with a methyl group at the 1-position, studied for its neuroprotective effects.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: A derivative with a methoxy group at the 6-position, known for its unique pharmacological properties.
Uniqueness
9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole is unique due to the presence of both methyl and phenyl groups, which may enhance its biological activity and selectivity for specific molecular targets. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C24H18N2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
9-methyl-3,4-diphenylpyrido[3,4-b]indole |
InChI |
InChI=1S/C24H18N2/c1-26-20-15-9-8-14-19(20)23-21(26)16-25-24(18-12-6-3-7-13-18)22(23)17-10-4-2-5-11-17/h2-16H,1H3 |
Clé InChI |
NHQVOQDZGBJBJS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C(=NC=C31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
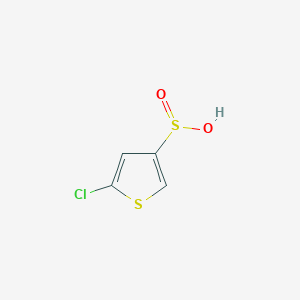
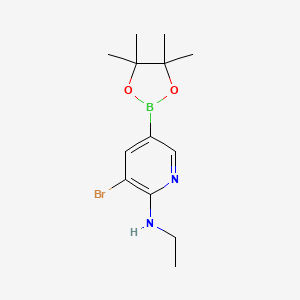
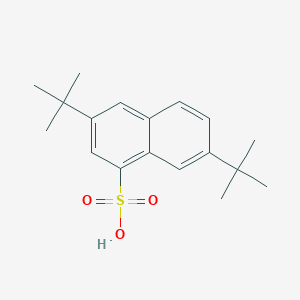
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
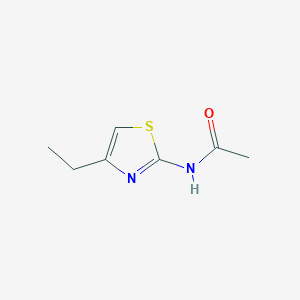
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
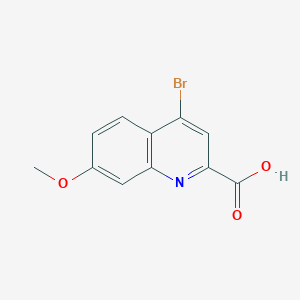

![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
